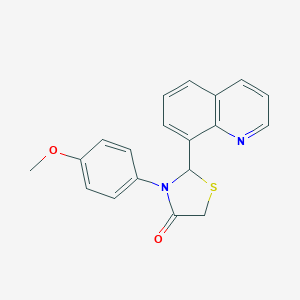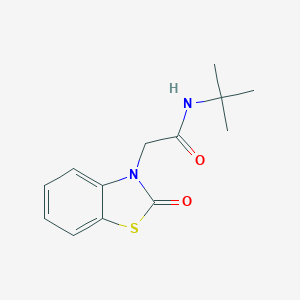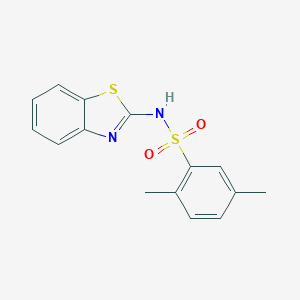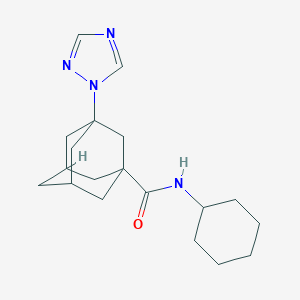
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of 'compound 1' and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the inhibition of PI3K enzymes. This inhibition results in the suppression of the PI3K/Akt/mTOR signaling pathway which is involved in various cellular processes such as cell growth, proliferation, and survival. This makes it a potential candidate for the development of targeted therapies for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-proliferative, and anti-tumor activities. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is its high selectivity towards PI3K enzymes. This makes it a potential candidate for the development of targeted therapies with minimal side effects. However, one of the limitations of this compound is its low solubility in water which can make it difficult to use in certain experimental procedures.
Zukünftige Richtungen
There are various future directions for the research on 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile. Some of these include:
1. Studying the potential of this compound for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
2. Investigating the mechanisms of action of this compound and its effects on various cellular processes.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Developing new synthetic methods for the preparation of this compound with improved yields and purity.
5. Exploring the potential of this compound for the development of targeted therapies with minimal side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, making it a potential candidate for the development of drugs for the treatment of various diseases. Further research is required to fully understand the potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the reaction between 3,5-dichloro-4-pyridinecarbonitrile and 5-amino-1H-pyrazole-4-carbonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Eigenschaften
Molekularformel |
C9H5Cl2N5 |
|---|---|
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
5-amino-1-(3,5-dichloropyridin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H5Cl2N5/c10-6-3-14-4-7(11)8(6)16-9(13)5(1-12)2-15-16/h2-4H,13H2 |
InChI-Schlüssel |
KQZVOMPKGCUZDG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)




![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)